

Denpt dosage and administration guidelines

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Compound of Interest

Compound Name: Denpt

Cat. No.: B008426

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Application Notes and Protocols for Denpt

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Introduction

Denpt is a novel, potent, and selective small molecule inhibitor of the fictitious protein kinase, Kinase-X. Aberrant Kinase-X signaling has been implicated in the pathogenesis of various solid tumors. **Denpt** is currently in preclinical development as a potential therapeutic agent for the treatment of cancers with activating mutations in the Kinase-X pathway.

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetics of Denpt in Sprague-Dawley Rats

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
C _{max} (ng/mL)	1500 ± 250	800 ± 150
T _{max} (h)	0.1	1.5
AUC (0-inf) (ng·h/mL)	3200 ± 450	4500 ± 600
t _{1/2} (h)	4.5 ± 0.8	5.2 ± 1.1
Bioavailability (%)	N/A	70

Table 2: In Vivo Efficacy of Denpt in a Human Tumor Xenograft Model

Treatment Group	Dose (mg/kg, oral, daily)	Tumor Growth Inhibition (%)
Vehicle Control	0	0
Denpt	10	35 ± 8
Denpt	30	75 ± 12
Denpt	100	95 ± 5

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination of Denpt

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Denpt** against recombinant human Kinase-X.

Materials:

- Recombinant human Kinase-X enzyme
- Biotinylated peptide substrate
- ATP (Adenosine triphosphate)

- **Denpt** (dissolved in DMSO)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Kinase-Glo® Luminescent Kinase Assay Kit
- White 384-well assay plates

Procedure:

- Prepare a serial dilution of **Denpt** in DMSO, followed by a further dilution in assay buffer.
- Add 5 µL of the diluted **Denpt** or vehicle (DMSO) to the wells of a 384-well plate.
- Add 10 µL of the Kinase-X enzyme solution to each well.
- Incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
- Incubate the reaction mixture for 60 minutes at 30°C.
- Stop the reaction and measure the remaining ATP by adding 25 µL of the Kinase-Glo® reagent.
- Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each **Denpt** concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: In Vivo Human Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of **Denpt** in an immunodeficient mouse model bearing human tumor xenografts.

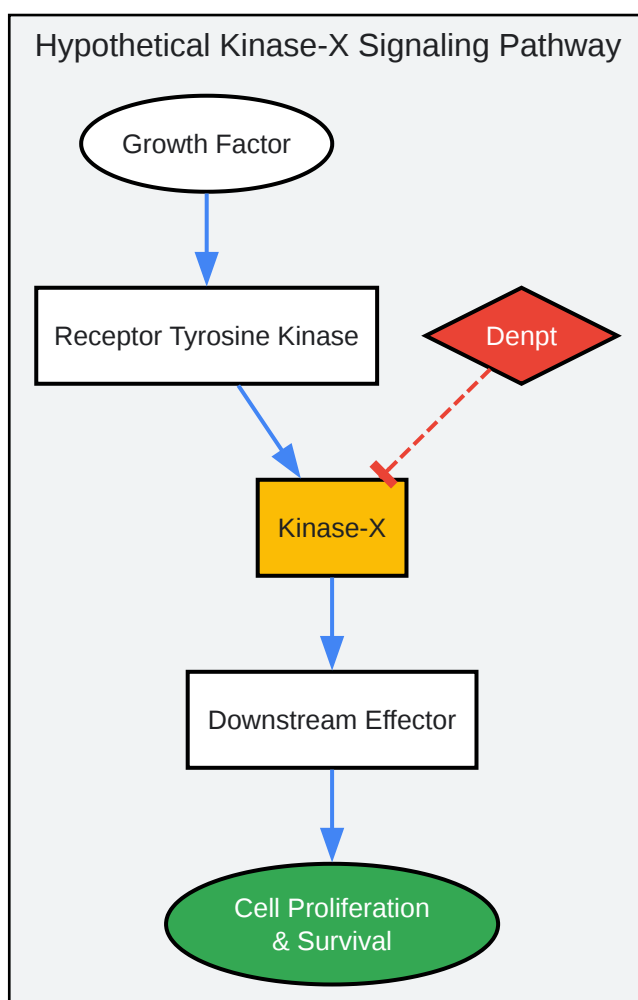
Materials:

- Athymic nude mice (6-8 weeks old)
- Human cancer cell line with activated Kinase-X
- Matrigel
- **Denpt** formulated for oral gavage
- Vehicle control (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement

Procedure:

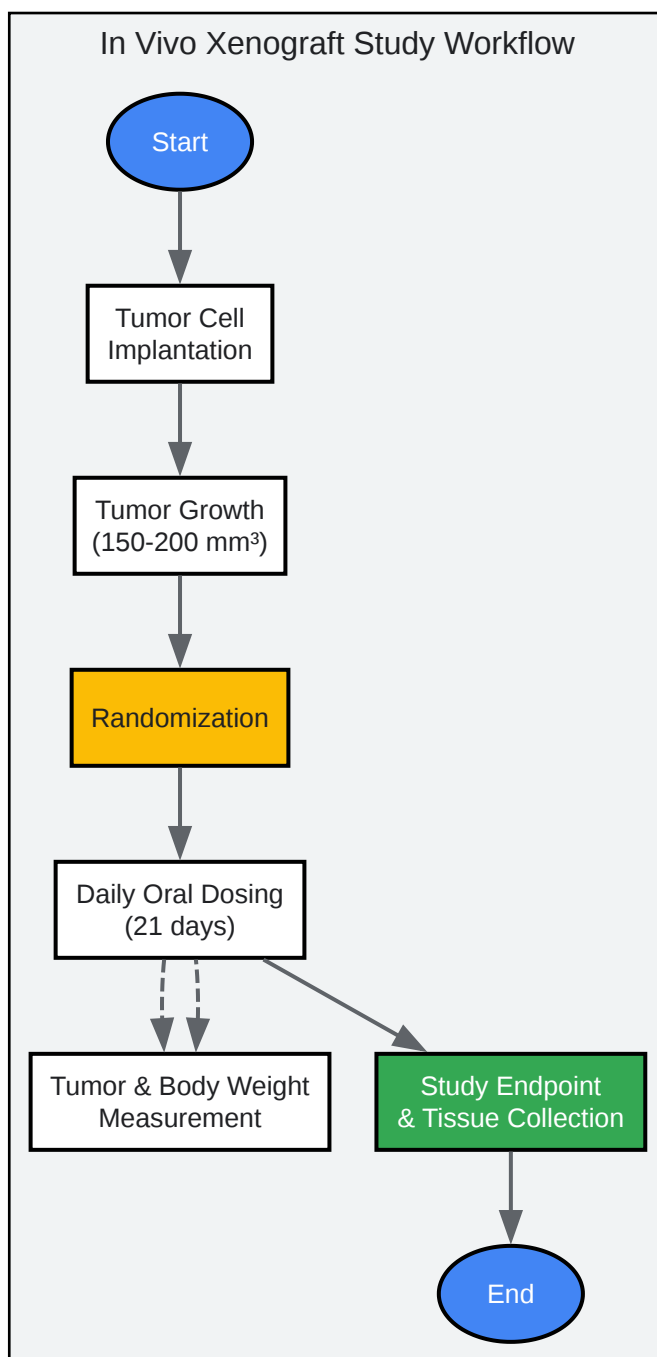
- Subcutaneously implant 5×10^6 human cancer cells mixed with Matrigel into the flank of each mouse.
- Monitor the mice until the tumors reach an average volume of 150-200 mm³.
- Randomize the mice into treatment groups (n=10 per group).
- Administer **Denpt** or vehicle control orally once daily for 21 days.
- Measure the tumor dimensions with calipers every 3 days and calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor the body weight of the mice twice a week as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
- Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control group.

Visualizations



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Caption: Hypothetical signaling pathway of Kinase-X and the inhibitory action of **Denpt**.



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